molecular formula C24H26N2O4 B2822967 Butyl 4-{[2-cyano-3-(2-isopropoxyphenyl)acryloyl]amino}benzoate CAS No. 465513-48-8

Butyl 4-{[2-cyano-3-(2-isopropoxyphenyl)acryloyl]amino}benzoate

Cat. No.: B2822967
CAS No.: 465513-48-8
M. Wt: 406.482
InChI Key: QKRPNJRYBAYACB-UHFFFAOYSA-N
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Description

Butyl 4-{[2-cyano-3-(2-isopropoxyphenyl)acryloyl]amino}benzoate is a synthetic benzoate ester derivative characterized by a complex molecular architecture. Its structure comprises a butyl ester group linked to a benzoic acid moiety, further substituted with an acryloyl amino group bearing a cyano (-CN) and a 2-isopropoxyphenyl group.

The compound’s synthesis likely involves multi-step reactions, such as esterification of 4-aminobenzoic acid followed by acryloylation and cyano-substitution.

Properties

IUPAC Name

butyl 4-[[(E)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c1-4-5-14-29-24(28)18-10-12-21(13-11-18)26-23(27)20(16-25)15-19-8-6-7-9-22(19)30-17(2)3/h6-13,15,17H,4-5,14H2,1-3H3,(H,26,27)/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRPNJRYBAYACB-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2OC(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2OC(C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-{[2-cyano-3-(2-isopropoxyphenyl)acryloyl]amino}benzoate typically involves the reaction of 4-aminobenzoic acid with 2-cyano-3-(2-isopropoxyphenyl)acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions . The resulting intermediate is then esterified with butanol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-{[2-cyano-3-(2-isopropoxyphenyl)acryloyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form amides or carboxylic acids under strong oxidative conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under basic or acidic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Sodium hydroxide or hydrochloric acid for hydrolysis.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Amines.

    Substitution: Carboxylic acids.

Scientific Research Applications

Butyl 4-{[2-cyano-3-(2-isopropoxyphenyl)acryloyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Butyl 4-{[2-cyano-3-(2-isopropoxyphenyl)acryloyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiator is its acryloyl amino-cyano-isopropoxyphenyl substituent. Below is a comparative analysis with analogous alkyl benzoates and related derivatives:

Property Butyl 4-{[2-Cyano-3-(2-Isopropoxyphenyl)acryloyl]amino}benzoate Butyl Benzoate Methyl Benzoate Ethyl 4-Aminobenzoate
Molecular Weight ~450 g/mol (estimated) 178.23 g/mol 136.15 g/mol 165.19 g/mol
Solubility Low in water; high in organic solvents (e.g., DMSO, ethanol) Insoluble in water Slightly soluble Moderately soluble
Lipophilicity (LogP) ~4.5 (predicted) 2.83 1.96 1.72
Acute Oral Toxicity (LD₅₀) Not reported 4,100 mg/kg (rat) 1,400 mg/kg (rat) 6,200 mg/kg (rat)
Applications Potential drug candidate, specialty polymers Cosmetic emollient Fragrance solvent UV-filter, topical analgesic

Key Findings:

Lipophilicity and Bioactivity: The cyano and isopropoxyphenyl groups significantly increase lipophilicity compared to butyl benzoate (LogP ~2.83 vs.

However, the acryloyl and cyano groups may introduce novel metabolic pathways or cytotoxicity risks, warranting further study .

Functional Versatility: Unlike simpler alkyl benzoates used in cosmetics (e.g., butyl benzoate as an emollient), this compound’s functional groups suggest applications in drug delivery (via enhanced solubility) or as a monomer in photoactive polymers.

Mechanistic Differences:

  • Synthetic Challenges : Its synthesis is more complex than that of unsubstituted alkyl benzoates, requiring precise control to avoid impurities like unreacted acryloyl chloride or residual cyanide species.

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